Sodium hydrogen fumarate

Übersicht

Beschreibung

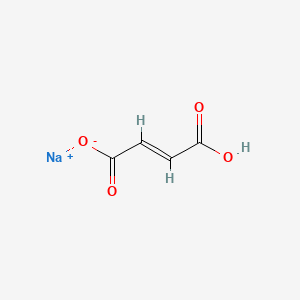

Sodium hydrogen fumarate, also known as monosodium trans-butenedioic acid, is an organic sodium salt derived from fumaric acid. It is characterized by the replacement of one of the carboxy groups’ protons with a sodium ion. This compound is commonly used as a food additive, functioning as a buffering agent, acidulant, and flavor enhancer .

Vorbereitungsmethoden

Sodium hydrogen fumarate can be synthesized through the reaction of fumaric acid with sodium hydroxide. The process involves dissolving fumaric acid in water and gradually adding sodium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to yield monosodium fumarate crystals . Industrial production methods often involve recrystallization to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Sodium hydrogen fumarate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce maleic acid.

Reduction: Reduction reactions can convert it back to fumaric acid.

Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations. Common reagents used in these reactions include bromine for oxidation and hydrogen gas for reduction.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : NaC₄H₃O₄

- Molecular Weight : 160.04 g/mol

- CAS Number : 7704-73-6

Sodium hydrogen fumarate appears as a white crystalline powder and is soluble in water, making it suitable for various applications in food, pharmaceuticals, and biochemistry.

Food Industry

Acidity Regulator and Food Additive

this compound is primarily used as an acidity regulator in food processing. It helps maintain the pH of food products, enhancing flavor and stability. As a food additive, it is recognized for its safety and effectiveness.

Table 1: Applications in Food Processing

| Application | Function | Example Products |

|---|---|---|

| Acidity Regulator | Maintains pH | Processed foods |

| Flavor Enhancer | Improves taste | Sauces, dressings |

| Preservative | Extends shelf life | Canned goods |

Pharmaceutical Industry

Role as an Excipient

In pharmaceuticals, this compound serves as an excipient in drug formulation. Its lubricating properties are advantageous during tablet production, improving the flow of powders and preventing sticking during compression.

Case Study: Lubrication in Tablet Production

A study demonstrated that this compound could effectively replace magnesium stearate in tablet formulations. The results indicated improved tablet hardness and reduced disintegration time compared to traditional lubricants .

Table 2: Comparison of Lubricants

| Lubricant | Advantages | Disadvantages |

|---|---|---|

| This compound | Inert, hydrophilic | Limited compatibility with some active ingredients |

| Magnesium Stearate | High lubrication efficiency | May affect disintegration time |

Biochemical Research

Terminal Electron Acceptor

this compound is utilized as a terminal electron acceptor in anaerobic microbial cultures. This application is crucial for studying metabolic pathways and fermentation processes.

Case Study: Anaerobic Microbial Cultures

Research has shown that certain anaerobic microorganisms thrive when this compound is used as an electron acceptor, enhancing their growth rates and metabolic activity .

Table 3: Microbial Applications

| Microorganism | Role of this compound |

|---|---|

| Escherichia coli | Enhances growth under anaerobic conditions |

| Lactobacillus spp. | Supports fermentation processes |

Cosmetic Industry

Buffering Agent

In cosmetics, this compound functions as a buffering agent, helping to stabilize pH levels in creams and lotions. Its compatibility with various cosmetic formulations makes it a valuable ingredient.

Table 4: Cosmetic Applications

| Application | Function |

|---|---|

| pH Stabilizer | Maintains product stability |

| Skin Conditioning | Enhances skin feel |

Wirkmechanismus

The mechanism of action of monosodium fumarate involves its role as an antioxidant and anti-inflammatory agent. It modulates the Nuclear factor-2 erythroid related factor-2 (Nrf2) pathway, which regulates cellular redox status and endogenous antioxidant systems . This modulation helps in reducing oxidative stress and inflammation, making it a potential therapeutic agent for various diseases .

Vergleich Mit ähnlichen Verbindungen

Sodium hydrogen fumarate is often compared with other similar compounds such as:

Eigenschaften

IUPAC Name |

sodium;(E)-4-hydroxy-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+1/p-1/b2-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVKOZSIJXBAJG-TYYBGVCCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)[O-])\C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-16-7 (Parent) | |

| Record name | Sodium maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70873768 | |

| Record name | Monosodium fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5873-57-4, 18016-19-8, 7704-73-6 | |

| Record name | Sodium fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005873574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monosodium fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.097 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fumaric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium hydrogen fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F11949924I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.